molecular formula C10H7ClN2O2 B1519853 Methyl 2-chloroquinazoline-7-carboxylate CAS No. 953039-79-7

Methyl 2-chloroquinazoline-7-carboxylate

Cat. No. B1519853
M. Wt: 222.63 g/mol
InChI Key: MNAOYMVGZLGOLA-UHFFFAOYSA-N
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Description

“Methyl 2-chloroquinazoline-7-carboxylate” is a chemical compound that belongs to the class of quinazoline derivatives. It has a molecular weight of 222.63 .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2-chloro-7-quinazolinecarboxylate . Its InChI code is 1S/C10H7ClN2O2/c1-15-9(14)6-2-3-7-5-12-10(11)13-8(7)4-6/h2-5H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-chloroquinazoline-7-carboxylate” is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Antitumor Properties

A study conducted by Sonego et al. (2019) explored the antitumor properties of a series of 7-chloroquinoline-1,2,3-triazoyl-carboxamides (QTCA), derivatives closely related to Methyl 2-chloroquinazoline-7-carboxylate, focusing on their cytotoxic activities against human bladder carcinoma cells. The research demonstrated that these compounds induce significant cytotoxic effects, cell cycle arrest, and apoptosis in cancer cells while exhibiting minimal effects on normal cells, highlighting their potential as anticancer agents Sonego et al., 2019.

Antinociceptive, Anti-inflammatory, and Anticonvulsant Effects

Wilhelm et al. (2014) synthesized and evaluated 7-chloroquinoline-1,2,3-triazoyl carboxamides for their anticonvulsant, antinociceptive, and anti-inflammatory activities. This study suggests that these compounds, through organocatalytic synthesis, could provide a new approach to treating conditions associated with acute pain and convulsions, further underscoring the therapeutic versatility of quinazoline derivatives Wilhelm et al., 2014.

Antioxidant Properties

Saraiva et al. (2015) reported on the synthesis and antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, revealing that certain synthesized compounds exhibit significant in vitro antioxidant activity. This finding indicates the potential application of these compounds in mitigating oxidative stress-related disorders Saraiva et al., 2015.

Photodegradation of Environmental Pollutants

Pinna and Pusino (2012) studied the photodegradation of quinolinecarboxylic herbicides, which share structural similarities with Methyl 2-chloroquinazoline-7-carboxylate, in aqueous systems. This research highlights the role of such compounds in environmental remediation, specifically in the degradation of pollutants under UV light or sunlight irradiation Pinna & Pusino, 2012.

Antimicrobial Activity

Basavaraju et al. (2007) focused on the synthesis, characterization, and antimicrobial activity of Methylquinolino[3,2-b][1,5]benzodiazepine and Methylquinolino[3,2-b][1,5]benzoxazepine and their metal complexes. This study demonstrates the potential of quinoline derivatives in developing new antimicrobial agents Basavaraju et al., 2007.

Corrosion Inhibition

Kadhim et al. (2017) evaluated the corrosion inhibition properties of benzoxazines, including 3-amino-2-methylquinazolin-4(3H)-one, on mild steel in hydrochloric acid solution. Their findings suggest that these compounds, through their nitrogen content and molecular weight, can serve as effective corrosion inhibitors, offering insights into their application in materials science Kadhim et al., 2017.

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gear .

properties

IUPAC Name

methyl 2-chloroquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-9(14)6-2-3-7-5-12-10(11)13-8(7)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAOYMVGZLGOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC(=NC=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654028
Record name Methyl 2-chloroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloroquinazoline-7-carboxylate

CAS RN

953039-79-7
Record name Methyl 2-chloro-7-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953039-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloroquinazoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2,4-dichloroquinazoline-7-carboxylate (1250 mg, 4.86 mmol) in EtOAc (100 mL) at R.T. was added Hunig's base (0.847 mL, 4.86 mmol) to form a pale yellow solution. The Pd catalyst was added and the mix hydrogenated with a H2 balloon for 1 hour. Water (20 mL) was added to solubilize salts, and mix filtered to remove Pd. The aqueous layer separated and organics dried over MgSO4, filtered and stripped to yield a residue (yellow solid) that was purified by Biotage 40M chromatography (loaded in DCM) eluting with 15-60% EtOAc/Hex over 2000 mL to afford the title compound as a pale yellow solid, 724 mg, 67%. 1H NMR (400 MHz, DMSO-D6) δ ppm 9.75 (1H, s) 8.45 (1H, s) 8.37 (1H, d, J=8.34 Hz) 8.13-8.30 (1H, m) 3.96 (3H, s); MS (API+) for C10H7N2ClO2 m/z 223.1 (M+H)+.
Quantity
1250 mg
Type
reactant
Reaction Step One
Quantity
0.847 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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